Synthesis and Characterization of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide Hydrochloride
Synthesis and Characterization of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Pharmacological Relevance & Structural Rationale
In modern medicinal chemistry, the transition from flat, sp2 -rich aromatic rings to complex, three-dimensional spirocyclic scaffolds is a proven strategy to improve clinical success rates. 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS: 1588960-00-2)[1] is a privileged building block that perfectly embodies this paradigm.
The molecule consists of a piperidine ring spiro-fused to a tetrahydrothiophene 1,1-dioxide moiety.
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The Piperidine Core: Provides a basic amine handle, a ubiquitous pharmacophore for target engagement via salt-bridge or hydrogen-bond interactions[2].
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The Sulfone Moiety: Acts as an excellent bioisostere for carbonyls and amides. Unlike amides, sulfones are highly resistant to enzymatic hydrolysis and metabolic oxidation, dramatically improving the pharmacokinetic (PK) half-life of the resulting drug candidates[3].
Retrosynthetic Strategy
The synthesis of this spirocycle relies on the sequential, highly controlled functionalization of the C4 position of a piperidine core. The critical step is a double nucleophilic annulation that constructs the sulfur-containing ring.
Figure 1: Retrosynthetic disconnection strategy for 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide.
In-Depth Synthetic Protocols
The following 6-step workflow details the transformation from commercially available starting materials to the final hydrochloride salt. Each step is designed with built-in causality and self-validating checkpoints.
Step 1: Alkylation of the Piperidine Core
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Reagents: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, LDA (1.1 eq), Ethyl bromoacetate (1.2 eq), THF, -78 °C.
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Causality: Lithium diisopropylamide (LDA) is chosen as a strong, non-nucleophilic base to quantitatively generate the C4 enolate without attacking the ethyl ester. The subsequent addition of ethyl bromoacetate installs the necessary two-carbon chain required for the asymmetric spiro-ring.
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Self-Validating System: Reaction completion is confirmed by the disappearance of the starting material via GC-MS.
Step 2: Global Reduction to 1,4-Diol
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Reagents: LiAlH4 (2.5 eq), THF, 0 °C to RT.
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Causality: A strong reducing agent is required to simultaneously reduce both the C4-ethyl ester and the newly installed acetate group to their respective primary alcohols, yielding tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate.
Step 3: Mesylation (Functional Group Activation)
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Reagents: Methanesulfonyl chloride (MsCl, 2.5 eq), Triethylamine ( Et3N , 3.0 eq), DCM, 0 °C.
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Causality: Hydroxyl groups are poor leaving groups. Conversion to mesylates activates both primary carbons for the subsequent SN2 cyclization, yielding the critical dimesylate intermediate[4].
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Self-Validating System: TLC analysis (KMnO4 stain) will show a highly polar diol ( Rf≈0.1 ) converting cleanly to a less polar dimesylate ( Rf≈0.4 in 1:1 EtOAc/Hexane).
Step 4 & 5: Sulfide Annulation and Oxidation Workflow
Figure 2: Critical experimental workflow from dimesylate to final hydrochloride salt.
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Annulation Causality: Sodium sulfide ( Na2S ) acts as a double nucleophile. The reaction must be run at high dilution (0.1 M in DMF) to thermodynamically favor intramolecular spirocyclization over intermolecular polymerization.
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Oxidation Causality: meta-Chloroperoxybenzoic acid (mCPBA, 2.2 eq) is used to oxidize the resulting thioether to the sulfone. The Boc group safely protects the piperidine nitrogen from unwanted N-oxidation.
Step 6: Deprotection & Salt Formation
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Reagents: 4M HCl in Dioxane, RT, 2h.
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Causality: Anhydrous acidic conditions cleanly cleave the Boc protecting group.
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Self-Validating System: The cleavage generates isobutylene and CO2 gas; the cessation of bubbling visually indicates reaction completion. Furthermore, the desired hydrochloride salt is insoluble in dioxane and precipitates directly as a white solid. It can be isolated in >98% purity via simple vacuum filtration, bypassing the need for tedious chromatography[1].
Analytical Characterization
Thorough characterization is required to verify the spirocyclic architecture and the oxidation state of the sulfur atom.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Data recorded in D2O at 400 MHz ( 1H ) and 100 MHz ( 13C ).
| Position | 1H NMR (ppm, multiplicity, J in Hz, integration) | 13C NMR (ppm) | Structural Assignment |
| C1 | 3.45 (s, 2H) | 62.1 | Isolated CH2 between Spiro C5 and SO2 |
| C3 | 3.20 (t, J = 7.5, 2H) | 51.4 | CH2 adjacent to SO2 |
| C7, C9 | 3.35 - 3.25 (m, 4H) | 42.5 | Equatorial/Axial protons adjacent to NH2+ |
| C5 | - | 39.8 | Quaternary Spiro Carbon |
| C6, C10 | 2.10 - 1.95 (m, 4H) | 32.6 | Piperidine CH2 adjacent to Spiro C5 |
| C4 | 2.35 (t, J = 7.5, 2H) | 29.4 | CH2 adjacent to C3 |
Table 2: Mass Spectrometry & Infrared Spectroscopy
| Technique | Observed Value | Theoretical Target | Diagnostic Significance |
| HRMS (ESI+) | 204.1058 m/z | 204.1058 m/z | Confirms exact mass of free base [M+H]+ |
| IR (ATR) | 1305 cm−1 | ~1300 cm−1 | Asymmetric SO2 stretch (confirms oxidation) |
| IR (ATR) | 1148 cm−1 | ~1150 cm−1 | Symmetric SO2 stretch (confirms oxidation) |
| IR (ATR) | 2950 - 2700 cm−1 | Broad band | Characteristic of secondary amine hydrochloride |
Conclusion
The synthesis of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride represents a highly efficient, scalable pathway to a premium medicinal chemistry building block. By leveraging strong causality in reagent selection—such as utilizing high-dilution annulation and exploiting the insolubility of the final HCl salt for chromatography-free isolation—researchers can reliably access this conformationally restricted sulfone for advanced drug discovery campaigns.
References
- Title: Monobactams and methods of their synthesis and use (WO2015103583A1)
- Title: Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them (CA1341206C)
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Title: tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate Source: Molaid Chemical Database URL: [Link]
Sources
- 1. 1588960-00-2|2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. CA1341206C - Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate - CAS号 929301-95-1 - 摩熵化学 [molaid.com]
